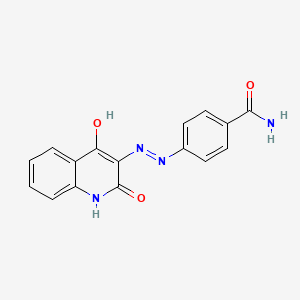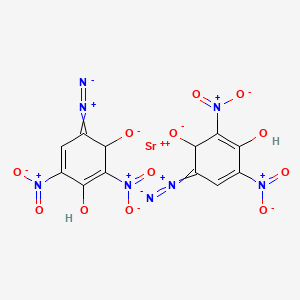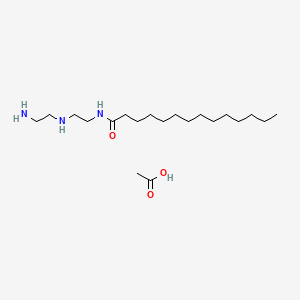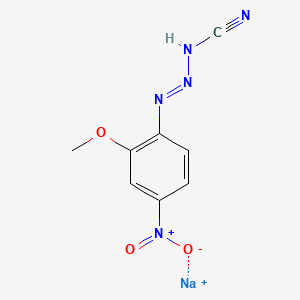
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a quinoline moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide typically involves the diazotization of 2,4-dihydroxyquinoline followed by coupling with benzamide. The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 4-((E)-(2,4-Dihydroxyphenyl)diazenyl)benzamide
- 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzoic acid
- 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)aniline
Uniqueness
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide stands out due to its unique combination of a quinoline moiety and an azo group, which imparts both biological activity and vibrant color properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
6300-17-0 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C16H12N4O3/c17-15(22)9-5-7-10(8-6-9)19-20-13-14(21)11-3-1-2-4-12(11)18-16(13)23/h1-8H,(H2,17,22)(H2,18,21,23) |
InChI 键 |
AEQNIXBGGHIRSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=C(C=C3)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

